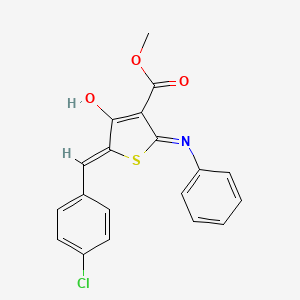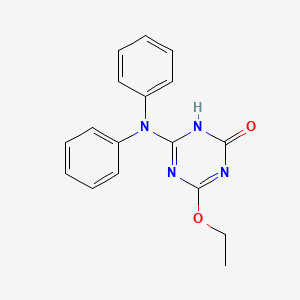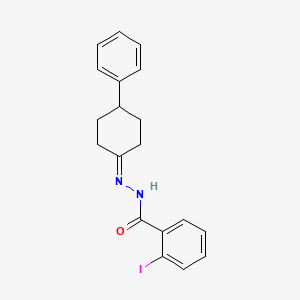
2-(2-bromophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(2-bromophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and agriculture.
Applications De Recherche Scientifique
Spectral Properties and Synthesis
- A class of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives, related to the compound , has been synthesized, revealing important spectral properties. These derivatives exhibit maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths between 350-370 nm. The aryl groups were found to influence these UV absorption and photoluminescent properties (Liu et al., 2006).
Structural Analysis and Synthesis
- The synthesis and structural characterization of symmetrical derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole have been conducted. These derivatives were prepared via Suzuki cross-coupling reaction, and their absorption, emission spectra, and electrochemistry were studied (Kudelko et al., 2015).
Crystal Structure Characterization
- Research on 2-(p-bromophenyl)-5-(2-pyridyl)-1,3,4-oxadiazole, a compound similar to the one , provides insights into its crystal structure. This compound's structure is stabilized by intermolecular π–π interactions and C–H···N hydrogen bonds. This detailed analysis aids in understanding the molecular and crystal structure of such compounds (Jiang et al., 2014).
Photophysical Properties
- The photophysical properties of molecules containing 2,5-diaryi-1,3,4-oxadiazole units have been explored, highlighting their relevance in materials science. The study includes synthesis, structural confirmation, and analysis of UV absorption and photoluminescent spectra (Yu et al., 2010).
Antimicrobial Studies
- Research into the antimicrobial evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, which are chemically related to the target compound, has been conducted. This study provides insights into the potential antimicrobial properties of these derivatives, which could be relevant to the compound (Gul et al., 2017).
Nonlinear Optical Characterization
- A study focused on the nonlinear optical characterization of 1,3,4-oxadiazole derivatives, pertinent to the compound of interest. This research is significant in understanding the potential applications of these compounds in optoelectronics (Chandrakantha et al., 2011).
Electron Transport Material Research
- The synthesis and characterization of new oxadiazole derivatives as promising electron transport materials have been explored. This research includes thermal, optical, and electrochemical property analysis, relevant to understanding the potential electronic applications of the 2-(2-bromophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole (Liu et al., 2007).
Propriétés
IUPAC Name |
2-(2-bromophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2N2O/c15-10-7-5-9(6-8-10)13-17-18-14(19-13)11-3-1-2-4-12(11)16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCFOVWEBMKFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6116878.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6116885.png)

![2-[(benzylthio)methyl]-4(3H)-quinazolinone](/img/structure/B6116900.png)


![8-ethyl-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B6116927.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6116939.png)
![ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6116955.png)
![1-tert-butyl-4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6116967.png)

![methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B6116969.png)
![4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6116976.png)
![2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B6116982.png)